
(Z)-N-(4-Ethylphenyl)-1-(2-methylphenyl)methanimine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-N-(4-Ethylphenyl)-1-(2-methylphenyl)methanimine: is an organic compound that belongs to the class of imines. Imines are characterized by the presence of a carbon-nitrogen double bond. This particular compound features a (Z)-configuration, indicating the specific spatial arrangement of its substituents around the double bond. The compound is notable for its aromatic structure, which includes both ethyl and methyl groups attached to the phenyl rings.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-N-(4-Ethylphenyl)-1-(2-methylphenyl)methanimine typically involves the condensation reaction between an aldehyde and an amine. The reaction is carried out under mild conditions, often in the presence of a dehydrating agent to facilitate the removal of water formed during the reaction. For instance, the reaction between 4-ethylbenzaldehyde and 2-methylaniline in the presence of a dehydrating agent like anhydrous magnesium sulfate can yield the desired imine.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale condensation reactions using automated reactors. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and the concentration of reactants.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic positions. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of the imine group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of the corresponding amine.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions. For example, nitration can be performed using a mixture of concentrated nitric and sulfuric acids.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Concentrated nitric acid and sulfuric acid for nitration.
Major Products:
Oxidation: Formation of carboxylic acids at the benzylic positions.
Reduction: Formation of the corresponding amine.
Substitution: Introduction of nitro groups onto the aromatic rings.
科学的研究の応用
Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its imine group can be further modified to create a variety of derivatives.
Biology: In biological research, imines like (Z)-N-(4-Ethylphenyl)-1-(2-methylphenyl)methanimine are studied for their potential as enzyme inhibitors. They can interact with active sites of enzymes, providing insights into enzyme function and inhibition mechanisms.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of drugs that target specific enzymes or receptors. Its ability to form stable complexes with metal ions also makes it a candidate for use in diagnostic imaging.
Industry: In the industrial sector, the compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its aromatic structure and functional groups make it a versatile building block for various applications.
作用機序
The mechanism of action of (Z)-N-(4-Ethylphenyl)-1-(2-methylphenyl)methanimine involves its interaction with molecular targets such as enzymes or receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The aromatic rings can also participate in π-π interactions with aromatic residues in proteins, further stabilizing the compound-protein complex.
類似化合物との比較
- (Z)-N-(4-Methylphenyl)-1-(2-methylphenyl)methanimine
- (Z)-N-(4-Ethylphenyl)-1-(2-ethylphenyl)methanimine
- (Z)-N-(4-Ethylphenyl)-1-(2-chlorophenyl)methanimine
Comparison: Compared to its analogs, (Z)-N-(4-Ethylphenyl)-1-(2-methylphenyl)methanimine is unique due to the specific positioning of the ethyl and methyl groups on the aromatic rings. This configuration can influence its reactivity, binding affinity, and overall stability. For instance, the presence of an ethyl group at the para position can enhance its hydrophobic interactions, making it more effective in binding to hydrophobic pockets of proteins.
特性
CAS番号 |
391609-50-0 |
|---|---|
分子式 |
C16H17N |
分子量 |
223.31 g/mol |
IUPAC名 |
N-(4-ethylphenyl)-1-(2-methylphenyl)methanimine |
InChI |
InChI=1S/C16H17N/c1-3-14-8-10-16(11-9-14)17-12-15-7-5-4-6-13(15)2/h4-12H,3H2,1-2H3 |
InChIキー |
YLMMQBATZYXQMH-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=C(C=C1)N=CC2=CC=CC=C2C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


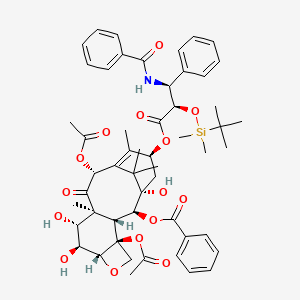
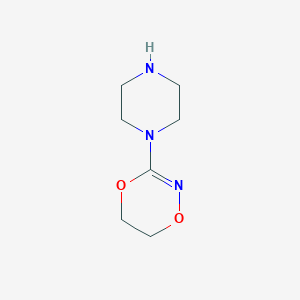
![[(1Z)-2-chloro-1-hepten-1-yl]arsonic acid](/img/structure/B13818066.png)
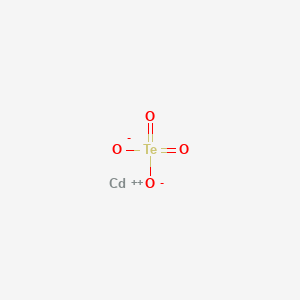

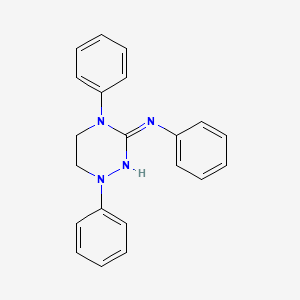

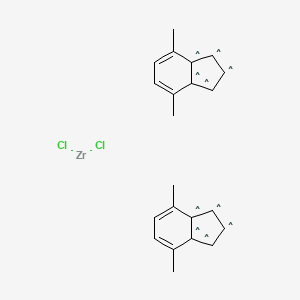
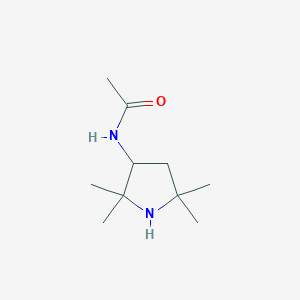
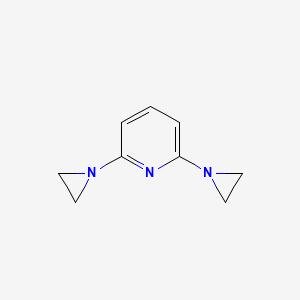
![5H-Benzothiazolo[3,2-a]quinoline-6-carboxylic acid, 2-[4-[[3-(2,6-difluorophenyl)-5-methyl-4-isoxazolyl]carbonyl]-1-piperazinyl]-3-nitro-5-oxo-](/img/structure/B13818103.png)
![N-[(3R,6S)-6-methoxyoxan-3-yl]acetamide](/img/structure/B13818104.png)
![Cyclopropa[4,5]cyclopenta[1,2-D]pyrimidine](/img/structure/B13818110.png)
![(2R,3R)-2-[(1R)-1,2-dihydroxyethyl]-1,4-dioxaspiro[4.5]decane-3-carboxylic acid](/img/structure/B13818116.png)
